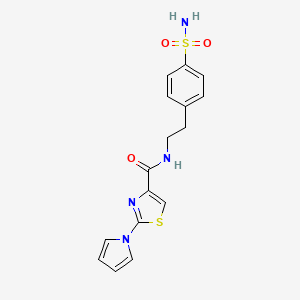

2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide

CAS No.: 1207000-22-3

Cat. No.: VC4985417

Molecular Formula: C16H16N4O3S2

Molecular Weight: 376.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207000-22-3 |

|---|---|

| Molecular Formula | C16H16N4O3S2 |

| Molecular Weight | 376.45 |

| IUPAC Name | 2-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C16H16N4O3S2/c17-25(22,23)13-5-3-12(4-6-13)7-8-18-15(21)14-11-24-16(19-14)20-9-1-2-10-20/h1-6,9-11H,7-8H2,(H,18,21)(H2,17,22,23) |

| Standard InChI Key | ICIGDSKVOOTCER-UHFFFAOYSA-N |

| SMILES | C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Introduction

Synthesis

The synthesis of 2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide likely involves multi-step reactions incorporating the following steps:

-

Formation of the Thiazole Core:

-

Thiazoles are typically synthesized via Hantzsch thiazole synthesis, which involves a reaction between α-haloketones and thioamides.

-

In this case, a precursor like 4-carboxy-thioamide could be used.

-

-

Introduction of the Pyrrole Group:

-

A pyrrole derivative can be attached to the thiazole ring through electrophilic substitution or coupling reactions.

-

-

Attachment of Sulfonamide Substituent:

-

The sulfonamide group is introduced by reacting a sulfonyl chloride (e.g., 4-sulfamoylbenzyl chloride) with an amine group on the thiazole scaffold.

-

-

Final Amidation:

-

The carboxylic acid functional group on the thiazole ring undergoes amidation with an amine to yield the final carboxamide structure.

-

Potential Applications:

-

Antimicrobial Activity:

-

Sulfonamide derivatives are well-known for their antibacterial properties by inhibiting dihydropteroate synthase.

-

The thiazole and pyrrole rings may enhance activity against Gram-positive and Gram-negative bacteria.

-

-

Anti-inflammatory Properties:

-

Sulfonamides have been studied for their role in modulating inflammatory pathways, potentially through cyclooxygenase inhibition.

-

-

Anticancer Potential:

-

The combination of heterocyclic rings like thiazole and pyrrole is often explored for antiproliferative effects against cancer cell lines.

-

Mechanism of Action:

The compound may act by interacting with biological targets such as enzymes or receptors through hydrogen bonding, π-π stacking, or hydrophobic interactions facilitated by its heterocyclic framework.

Spectroscopic Characterization

To confirm the structure of this compound, standard analytical techniques are used:

| Technique | Observations |

|---|---|

| NMR (1H & 13C) | Signals corresponding to aromatic protons (pyrrole, phenyl), carboxamide NH |

| IR Spectroscopy | Peaks for sulfonamide (-SO2NH), amide (C=O), and thiazole vibrations |

| Mass Spectrometry | Molecular ion peak at ~364 m/z confirming molecular weight |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume